Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an intricate organic compound characterized by its unique molecular structure. It is of interest due to its potential applications in pharmaceuticals and biochemistry. The compound's structure includes a tetrahydropyrimidine ring, carboxylate ester group, and various substituents that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions, typically starting from simple aromatic compounds. Key steps often involve:
Formation of the Tetrahydropyrimidine Ring: : This can be achieved through a cyclization reaction involving a urea or thiourea derivative.
Substitution and Functional Group Modification: : Introducing the benzyloxy and ethoxy groups via substitution reactions.
Carboxylate Ester Formation: : Esterification reactions to introduce the isopropyl carboxylate group.
Typical reaction conditions include the use of organic solvents (e.g., dichloromethane), catalysts (e.g., acids or bases), and controlled temperatures to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency, yield, and safety. This involves the use of continuous flow reactors, automated control systems, and large-scale purification techniques like crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is reactive in various chemical contexts, including:
Oxidation: : Can form corresponding sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : The thioxo group can be reduced to its corresponding thiol.
Substitution Reactions: : The aromatic rings can undergo electrophilic substitutions, introducing additional substituents.
Oxidizing agents: : Hydrogen peroxide, peracids
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dichloromethane, ethanol, toluene
Major Products: Major products depend on the specific reactions but can include sulfoxides, sulfones, or thiols when oxidized or reduced, respectively.
Scientific Research Applications
Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in various fields:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its unique structure.
Medicine: : Investigated for potential therapeutic effects, especially in targeting specific biological pathways.
Industry: : Used as a precursor or additive in the development of novel materials or chemical products.
Mechanism of Action
The compound's mechanism of action is largely dependent on its structural interaction with biological targets. It can interact with molecular targets such as enzymes or receptors, often through binding to active sites or altering the configuration of biological molecules. Pathways involved include enzymatic inhibition or activation, receptor modulation, and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds:
Isopropyl 4-(benzyloxy)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Isopropyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Unique Features: The presence of both benzyloxy and ethoxy groups on the aromatic ring differentiates Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from its analogs. These groups can influence the compound's reactivity and biological activity, offering unique interactions that can be leveraged for specific applications.
Properties
IUPAC Name |
propan-2-yl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-5-28-20-13-18(11-12-19(20)29-14-17-9-7-6-8-10-17)22-21(23(27)30-15(2)3)16(4)25-24(31)26-22/h6-13,15,22H,5,14H2,1-4H3,(H2,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITHJFUZEZZOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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